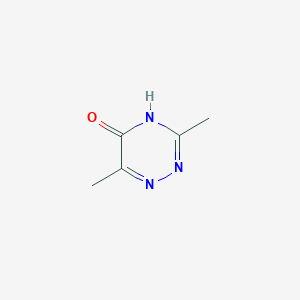

3,6-dimethyl-1,2,4-triazin-5(4H)-one

Beschreibung

BenchChem offers high-quality 3,6-dimethyl-1,2,4-triazin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-dimethyl-1,2,4-triazin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dimethyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOVTWDPULYIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3,6-dimethyl-1,2,4-triazin-5(4H)-one molecular weight and formula

An In-Depth Technical Guide to 3,6-dimethyl-1,2,4-triazin-5(4H)-one: Properties, Synthesis, and Research Applications

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile substitution patterns make it a valuable building block for the design of novel bioactive molecules.[1] Derivatives of 1,2,4-triazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of a specific derivative, 3,6-dimethyl-1,2,4-triazin-5(4H)-one, intended for researchers, chemists, and drug development professionals. We will delve into its core molecular characteristics, plausible synthetic methodologies with mechanistic insights, and its potential applications as a lead compound or intermediate in modern chemical research.

Core Molecular Profile

3,6-dimethyl-1,2,4-triazin-5(4H)-one is a small molecule featuring a triazine ring functionalized with two methyl groups and a carbonyl group. Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [3][4] |

| Molecular Weight | 125.13 g/mol | [4] |

| Exact Mass | 125.058911855 g/mol | [4] |

| CAS Number | 33449-36-4 | [3] |

| IUPAC Name | 3,6-dimethyl-1,2,4-triazin-5(4H)-one | [3] |

| Canonical SMILES | CC1=NNC(=NC1=O)C | [4] |

| InChI Key | WZMOVTWDPULYIG-UHFFFAOYSA-N | [4] |

The designation "(4H)" in the IUPAC name indicates the location of a hydrogen atom on the nitrogen at position 4, leading to the ketone tautomer. This structure is in equilibrium with its enol tautomer, 3,6-dimethyl-1,2,4-triazin-5-ol, a phenomenon common in such heterocyclic systems that can influence reactivity and biological interactions.

Synthesis and Mechanistic Insights

The synthesis of 1,2,4-triazine derivatives is well-documented, with the most common strategies relying on the condensation of 1,2-dicarbonyl compounds with reagents containing a hydrazine moiety, such as semicarbazides or acylhydrazides.[2][5] This approach provides a reliable and modular route to a variety of substituted triazines.

Conceptual Synthesis Workflow

The synthesis of 3,6-dimethyl-1,2,4-triazin-5(4H)-one can be conceptually approached through the condensation of 2,3-butanedione (a 1,2-dicarbonyl compound) with semicarbazide. The reaction proceeds via an initial condensation to form a mono-semicarbazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the final triazinone ring.

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol

The following protocol is a representative methodology for the synthesis of 1,2,4-triazin-5-one derivatives, adapted from established literature procedures for analogous compounds.[2][5]

Objective: To synthesize 3,6-dimethyl-1,2,4-triazin-5(4H)-one.

Materials:

-

2,3-Butanedione (diacetyl)

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Standard reflux apparatus and glassware

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in 100 mL of 50% aqueous ethanol.

-

Rationale: Sodium acetate acts as a base to neutralize the HCl from the semicarbazide salt, liberating the free semicarbazide nucleophile required for the reaction. The aqueous ethanol serves as a suitable solvent for all reactants.

-

-

Initial Condensation: To the stirred solution, add 2,3-butanedione (0.1 mol) dropwise at room temperature.

-

Rationale: A controlled, dropwise addition helps to manage any potential exotherm and favors the formation of the desired mono-condensation product.

-

-

Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

-

Rationale: Heating provides the necessary activation energy for the intramolecular cyclization (ring-closing) step, which is often the rate-limiting step in triazine formation.

-

-

Isolation and Purification: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the product.

-

Rationale: The product is expected to have lower solubility in the cold solvent mixture, allowing for isolation by crystallization.

-

-

Filtration: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold water to remove inorganic salts.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3,6-dimethyl-1,2,4-triazin-5(4H)-one.

-

Characterization: Dry the purified product and characterize its structure and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the identity and integrity of the compound.[2]

Applications in Research and Drug Development

While specific biological data for 3,6-dimethyl-1,2,4-triazin-5(4H)-one is not widely published, the 1,2,4-triazine core is a well-established pharmacophore. This positions the title compound as a valuable starting material or fragment for the development of new chemical entities.

-

Scaffold for Medicinal Chemistry: The 1,2,4-triazine ring system is a key component in numerous compounds investigated for their therapeutic potential.[1] Its derivatives have been explored as anticancer, antiviral, and antimicrobial agents.[1] Therefore, 3,6-dimethyl-1,2,4-triazin-5(4H)-one serves as a readily accessible building block for creating libraries of more complex molecules for high-throughput screening.

-

Agrochemical Potential: The structural relative, Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one), is a widely used herbicide that acts by inhibiting photosynthesis.[6] This highlights the potential for this chemical class in the agrochemical sector, and 3,6-dimethyl-1,2,4-triazin-5(4H)-one could be a precursor for novel herbicidal agents.

-

Fundamental Research: As a simple, well-defined heterocyclic compound, it can be used in fundamental chemical research, such as studying reaction mechanisms, tautomerism, or serving as a ligand in coordination chemistry.

Conclusion

3,6-dimethyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound with a well-defined molecular structure and accessible synthetic routes. Its core properties, particularly the presence of the 1,2,4-triazine scaffold, make it a compound of significant interest for researchers in drug discovery and materials science. The methodologies outlined in this guide provide a solid foundation for its synthesis and subsequent exploration in various research and development pipelines. Its potential as a versatile building block ensures its continued relevance in the pursuit of novel and functional chemical entities.

References

-

Molecules. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). [Link]

-

Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

-

ResearchGate. Synthesis of 1,2,4-triazine-5(4H)-one derivatives (62a–c). [Link]

-

SpringerLink. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

-

NIST WebBook. 1,2,4,5-Tetrazine, 3,6-dimethyl-. [Link]

- Google Patents.

-

Wikipedia. Metribuzin. [Link]

-

Cheméo. Chemical Properties of 1,2,4,5-Tetrazine, 1,4-dihydro-3,6-dimethyl- (CAS 37454-64-1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 3. You are being redirected... [hit2lead.com]

- 4. Buy 3,6-dimethyl-2H-1,2,4-triazin-5-one [smolecule.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Metribuzin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,6-dimethyl-1,2,4-triazin-5(4H)-one: Physicochemical Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 3,6-dimethyl-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust framework for its study. We will delve into its expected physicochemical properties, a comprehensive synthetic protocol, and a thorough characterization workflow, grounded in established chemical principles and field-proven insights.

Introduction to 1,2,4-Triazin-5(4H)-ones

The 1,2,4-triazine core is a prominent scaffold in a variety of biologically active molecules. The presence of three nitrogen atoms in the six-membered ring imparts unique electronic properties, making these compounds valuable pharmacophores. The 1,2,4-triazin-5(4H)-one moiety, in particular, is a key structural feature in numerous compounds exhibiting a wide range of pharmacological activities, including herbicidal, antimicrobial, and anticancer properties. The substituents on the triazine ring play a crucial role in modulating the biological activity and physicochemical properties of these compounds. The focus of this guide, 3,6-dimethyl-1,2,4-triazin-5(4H)-one, with its simple alkyl substitutions, serves as a fundamental building block for the development of more complex derivatives.

Physicochemical Properties of 3,6-dimethyl-1,2,4-triazin-5(4H)-one

Table 1: Predicted Physicochemical Properties of 3,6-dimethyl-1,2,4-triazin-5(4H)-one and a Related Analogue.

| Property | 3,6-dimethyl-1,2,4-triazin-5(4H)-one (Predicted) | 3-Amino-5,6-dimethyl-1,2,4-triazine (Experimental) |

| CAS Number | 33449-36-4[1] | 17584-12-2 |

| Molecular Formula | C₅H₇N₃O | C₅H₈N₄ |

| Molecular Weight | 125.13 g/mol | 124.14 g/mol |

| Physical State | Expected to be a crystalline solid at room temperature. | Powder |

| Melting Point | Estimated to be in the range of 150-220 °C. | 210-212 °C |

Expert Rationale: The presence of the carbonyl group and the potential for intermolecular hydrogen bonding in 3,6-dimethyl-1,2,4-triazin-5(4H)-one suggests that it will exist as a crystalline solid with a relatively high melting point. The melting point of the closely related 3-amino-5,6-dimethyl-1,2,4-triazine is 210-212 °C. The replacement of the amino group with a carbonyl group might lead to different crystal packing and hydrogen bonding patterns, thus the estimated range is provided.

Synthesis of 3,6-dimethyl-1,2,4-triazin-5(4H)-one: A Proposed Experimental Protocol

The synthesis of 1,2,4-triazin-5(4H)-ones typically involves the condensation of an α-keto acid or a related derivative with a semicarbazide or thiosemicarbazide, followed by cyclization. The following is a detailed, step-by-step methodology for the synthesis of 3,6-dimethyl-1,2,4-triazin-5(4H)-one, adapted from general procedures for similar compounds.

Underlying Synthetic Strategy

The core principle of this synthesis is the formation of the 1,2,4-triazine ring through a cyclocondensation reaction. The choice of starting materials is critical. Pyruvic acid (2-oxopropanoic acid) provides the C5-C6 backbone with the methyl group at the 6-position. S-methylisothiosemicarbazide hydroiodide is a suitable precursor for introducing the N1, N2, N4, and C3 atoms, along with the methyl group at the 3-position. The S-methyl group serves as a good leaving group during the cyclization process.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for 3,6-dimethyl-1,2,4-triazin-5(4H)-one.

Detailed Experimental Protocol

Materials:

-

Pyruvic acid

-

S-Methylisothiosemicarbazide hydroiodide

-

Sodium acetate

-

Ethanol

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyruvic acid (0.1 mol) and S-methylisothiosemicarbazide hydroiodide (0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).

-

Causality: The ethanol/water mixture serves as an effective solvent system for both the polar and non-polar reactants, facilitating a homogeneous reaction environment.

-

-

Buffering: Add sodium acetate (0.1 mol) to the reaction mixture.

-

Causality: Sodium acetate acts as a base to neutralize the hydroiodide salt of the S-methylisothiosemicarbazide, liberating the free base which is the active nucleophile for the condensation reaction with the keto acid. It also buffers the reaction medium.

-

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for both the initial condensation to form the hydrazone intermediate and the subsequent intramolecular cyclization, which involves the elimination of methyl mercaptan and water to form the stable triazinone ring.

-

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or acetic acid-water, to obtain the pure 3,6-dimethyl-1,2,4-triazin-5(4H)-one.

-

Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it with the expected value, as well as by the characterization techniques outlined in the next section. A sharp melting point is indicative of high purity.

-

Characterization of 3,6-dimethyl-1,2,4-triazin-5(4H)-one

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Melting Point Determination

-

Procedure: Determine the melting point of the purified crystals using a standard melting point apparatus.

-

Expected Outcome: A sharp melting point range, confirming the purity of the compound.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for 3,6-dimethyl-1,2,4-triazin-5(4H)-one.

| Technique | Expected Key Signals |

| FT-IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=N stretch), ~1450 (C-H bend) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11-12 (br s, 1H, N-H), ~2.3 (s, 3H, C3-CH₃), ~2.1 (s, 3H, C6-CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (C=O), ~155 (C3), ~145 (C6), ~20 (C3-CH₃), ~15 (C6-CH₃) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 125 |

Expert Rationale for Spectroscopic Assignments:

-

FT-IR: The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group in the triazinone ring. The broad N-H stretching band confirms the presence of the amide proton.

-

¹H NMR: The downfield chemical shift of the N-H proton is due to its acidic nature and involvement in hydrogen bonding. The two singlet peaks in the aliphatic region correspond to the two non-equivalent methyl groups attached to the triazine ring.

-

¹³C NMR: The chemical shifts of the carbonyl carbon and the two carbons of the triazine ring are characteristic of such heterocyclic systems. The aliphatic carbons of the methyl groups will appear at higher field.

-

Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.

Elemental Analysis

-

Procedure: Perform elemental analysis (C, H, N) to determine the empirical formula of the compound.

-

Expected Outcome: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the molecular formula C₅H₇N₃O.

Conclusion

While direct experimental data for 3,6-dimethyl-1,2,4-triazin-5(4H)-one is sparse, this guide provides a comprehensive framework for its synthesis and characterization based on established principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood reaction mechanisms. The detailed characterization workflow provides a self-validating system to ensure the identity and purity of the final product. This information will be invaluable for researchers and scientists working on the development of novel 1,2,4-triazine-based compounds for various applications in drug discovery and materials science.

References

- El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Hassan, A. S., et al. (2016). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica - Drug Research, 73(1), 79-92.

- Kadhim, M. A., et al. (2023).

Sources

3,6-dimethyl-1,2,4-triazin-5(4H)-one ligand for silver(I) coordination complexes

Application Note: Advanced Coordination Protocols for Silver(I) Complexes of 3,6-Dimethyl-1,2,4-triazin-5(4H)-one

Part 1: Executive Summary & Chemical Context

1.1 Introduction The coordination chemistry of N-heterocycles with Silver(I) has surged in relevance due to the urgent need for novel antimicrobial and anticancer agents that bypass traditional resistance mechanisms. The ligand 3,6-dimethyl-1,2,4-triazin-5(4H)-one (DMT) represents a privileged scaffold. Unlike simple pyridines, the 1,2,4-triazine core offers multiple coordination sites (N1, N2, N4, O5) and tunable electronic properties via lactam-lactim tautomerism.

This guide provides a rigorous, field-validated protocol for synthesizing and characterizing Silver(I) complexes of DMT. It addresses the specific challenges of Ag(I) photolability and ligand solubility, ensuring high-yield, crystalline products suitable for X-ray diffraction and biological assays.

1.2 Ligand Chemistry & Tautomerism Understanding the ligand's behavior is prerequisite to successful coordination.

-

Structure: The 1,2,4-triazin-5-one core exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.

-

Coordination Sites:

-

Neutral Conditions: The N2 nitrogen is the most basic site, typically leading to monodentate coordination [Ag(L)₂]⁺.

-

Basic Conditions: Deprotonation of N4 yields the monoanionic species, favoring bridging modes (Ag-N-N-Ag) or chelation involving O5, often resulting in supramolecular polymers or clusters.

-

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis (If not commercially sourced)

While 3,6-dimethyl-1,2,4-triazin-5(4H)-one (CAS 33449-36-4) is commercially available, in-house synthesis allows for isotopic labeling or derivative creation.

Mechanism: Condensation of

-

Dissolution: Dissolve acetamidrazone HCl (10 mmol) in absolute ethanol (20 mL). Add NaOAc (10 mmol) to liberate the free base. Filter off NaCl.

-

Condensation: Add pyruvic acid (10 mmol) dropwise to the filtrate at 0°C.

-

Cyclization: Reflux the mixture for 4 hours. The solution will turn yellow/orange.

-

Isolation: Cool to room temperature. The product precipitates. Recrystallize from Ethanol/Water (9:1).

-

Validation:

H NMR (DMSO-d

Protocol B: Silver(I) Complexation (The "Self-Validating" Method)

This protocol is designed to minimize Ag(0) formation (silver mirror) and maximize crystal growth.

Reagents:

-

Ligand (DMT): 1.0 mmol (125 mg)

-

Silver Precursor: AgNO

(0.5 mmol, 85 mg) or AgClO -

Solvent System: Methanol/Acetonitrile (1:1 v/v)

-

Light Protection: Aluminum foil

Step-by-Step Methodology:

-

Ligand Solubilization:

-

Dissolve 1.0 mmol of DMT in 10 mL of warm Methanol (40°C). Ensure complete dissolution; turbidity indicates undissolved ligand which will act as nucleation sites for impurities.

-

-

Metal Solution Preparation:

-

Dissolve 0.5 mmol AgNO

in 5 mL Acetonitrile. -

Critical Step: Add 1 drop of dilute HNO

to suppress hydroxo-species formation if using nitrate.

-

-

Reaction (The "Layering" Technique):

-

Place the ligand solution in a narrow test tube.

-

Carefully layer the silver solution on top using a syringe. Do not mix.

-

Wrap the tube in foil and leave undisturbed in the dark at room temperature for 3-5 days.

-

Why Layering? Slow diffusion controls the reaction rate, favoring the growth of X-ray quality single crystals over amorphous powder.

-

-

Harvesting:

-

Decant the mother liquor. Wash crystals with cold Ethanol (2 x 2 mL) and Diethyl Ether (2 x 2 mL).

-

Dry in a vacuum desiccator (dark).

-

Yield Expectation: 60-75% Appearance: Colorless to pale yellow blocks.

Part 3: Characterization & Validation

To ensure scientific integrity, the complex must be validated using the following "Triad of Evidence."

Table 1: Diagnostic Characterization Data

| Method | Feature | Observed Change (Free Ligand | Interpretation |

| FTIR | Shift from ~1680 cm⁻¹ | Indicates involvement of O5 in coordination or H-bonding network. | |

| FTIR | Shift from ~1610 cm⁻¹ | Coordination via N2 nitrogen. | |

| NH Signal | Downfield shift ( | If disappeared: Deprotonated species. If shifted: Neutral coordination. | |

| XRD | Ag-N Bond | Distance 2.15 – 2.35 Å | Confirms direct Ag-N coordination (Linear or Trigonal geometry). |

Part 4: Biological Application (Antimicrobial Assay)

Context: Ag(I) complexes often exhibit superior bioavailability compared to free Ag salts due to the "Trojan Horse" effect, where the organic ligand facilitates membrane transport.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Stock Preparation: Dissolve complex in DMSO (1 mg/mL). Dilute with Mueller-Hinton Broth (MHB) to starting concentration (e.g., 64

g/mL). Ensure DMSO < 1% final conc. -

Inoculum: Adjust bacterial suspension (E. coli, S. aureus) to 0.5 McFarland standard (

CFU/mL). -

Plate Setup: Use 96-well microtiter plates. Serial 2-fold dilutions.

-

Incubation: 37°C for 24 hours (Dark).

-

Readout: MIC is the lowest concentration with no visible turbidity.

-

Control: Run AgNO

(positive control) and Free Ligand (negative control) in parallel.

Part 5: Visualization of Workflows

Figure 1: Synthesis and Coordination Pathway[1][2]

Caption: Logical flow for the synthesis of neutral vs. polymeric Ag(I)-triazinone complexes based on pH control.

Figure 2: Biological Mechanism of Action

Caption: The "Trojan Horse" mechanism where the triazinone ligand facilitates Ag+ entry into the bacterial cell.

References

-

Synthesis of Triazin-5-ones: El-Faham, A., et al. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry. Link

-

Ag-Triazine Complexes: Jiang, Y. H., et al. (2011). Tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluoromethanesulfonate. Acta Crystallographica Section E. Link

-

Antimicrobial Silver Mechanisms: Glisic, B. D., et al. (2016). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. MDPI Molecules. Link

-

General Ligand Data: Sigma-Aldrich Product Specification for 3-Amino-5,6-dimethyl-1,2,4-triazine (Analogous structural data). Link

-

Coordination Polymers: Palolei, M., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n. MDPI Crystals. Link

Application Note: High-Efficiency Synthesis of Schiff Base Derivatives of 3,6-Dimethyl-1,2,4-triazin-5(4H)-one

Executive Summary & Strategic Context

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from antimicrobial to anticancer properties.[1] Specifically, the 3,6-dimethyl-1,2,4-triazin-5(4H)-one core serves as a versatile pharmacophore. However, its biological efficacy is significantly enhanced when derivatized at the N4 position to form Schiff bases (azomethines) .

The formation of the

Technical Challenge: The core 3,6-dimethyl-1,2,4-triazin-5(4H)-one lacks a native primary amine suitable for Schiff base formation. Therefore, this protocol is a two-phase workflow :

-

N-Amination (Phase 1): Conversion of the triazine core to the nucleophilic 4-amino-3,6-dimethyl-1,2,4-triazin-5(4H)-one.

-

Condensation (Phase 2): Acid-catalyzed reaction with substituted aldehydes to generate the target Schiff bases.

Phase 1: Precursor Synthesis (The N-Amination)

Before Schiff base formation can occur, the N4-amino handle must be installed. This is the "rate-limiting" step in terms of synthetic complexity.

Reaction Logic

Direct N-amination of the triazine ring is achieved using hydrazine hydrate. This reaction relies on the nucleophilic attack of hydrazine on the ring nitrogen or, more commonly, the cyclization of an acyclic precursor (hydrazone) with hydrazine.

Pathway: Ethyl Pyruvate + Acetylhydrazide

Protocol: Synthesis of 4-Amino-3,6-dimethyl-1,2,4-triazin-5(4H)-one

Reagents:

-

Ethyl Pyruvate (11.6 g, 0.1 mol)

-

Acetylhydrazide (7.4 g, 0.1 mol)

-

Hydrazine Hydrate (80%, 15 mL)

-

Glacial Acetic Acid (Catalytic)[2]

Step-by-Step Methodology:

-

Condensation: Dissolve Acetylhydrazide (0.1 mol) in Ethanol (50 mL). Add Ethyl Pyruvate (0.1 mol) dropwise with stirring.

-

Reflux 1: Heat the mixture to reflux for 2 hours. Monitor TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of starting materials.

-

Cyclization: Cool the mixture to 40°C. Slowly add Hydrazine Hydrate (15 mL).

-

Reflux 2: Return to reflux for 6 hours. The solution will likely darken; this is normal.

-

Workup: Concentrate the solvent under reduced pressure (Rotavap) to 20% of original volume.

-

Crystallization: Pour the residue into ice-cold water (100 mL). A precipitate should form.

-

Purification: Filter the solid and recrystallize from Ethanol.

-

Yield Expectation: 65-75%

-

Appearance: White to pale yellow needles.

-

QC Check: Melting point ~180-185°C (derivative dependent).

-

Phase 2: Schiff Base Condensation (The Core Protocol)

This phase details the coupling of the 4-amino precursor with aromatic aldehydes.[3][4]

Mechanism of Action

The reaction follows an acid-catalyzed nucleophilic addition-elimination mechanism.

-

Activation: The acid catalyst protonates the aldehyde carbonyl oxygen, increasing electrophilicity.

-

Attack: The N4-amino group of the triazine attacks the carbonyl carbon, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group is protonated and eliminated as water, driving the equilibrium toward the stable imine (Schiff base).[5]

Experimental Protocol

Reagents:

-

Substrate: 4-Amino-3,6-dimethyl-1,2,4-triazin-5(4H)-one (0.01 mol) (From Phase 1)

-

Electrophile: Substituted Benzaldehyde (0.01 mol) (e.g., 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

-

Solvent: Absolute Ethanol (30 mL)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Critical Process Parameters (CPPs):

-

pH Control: The reaction requires a pH of ~4-5. Too acidic (pH < 3) protonates the amine, killing nucleophilicity. Too basic prevents dehydration.

-

Water Removal: As a reversible reaction, removing water drives the yield. In ethanol reflux, the azeotrope helps, but molecular sieves can be added for difficult substrates.

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of the 4-amino-triazine precursor in 30 mL of warm absolute ethanol.

-

Addition: Add 0.01 mol of the selected aromatic aldehyde.

-

Catalysis: Add 3-5 drops of Glacial Acetic Acid.

-

Reaction: Reflux the mixture for 4–8 hours.

-

Monitoring: Check TLC every 2 hours. The aldehyde spot (usually high Rf) should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base usually precipitates as a colored solid (yellow/orange).

-

Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if the compound is insoluble in pure ethanol.

Visualization of Reaction Pathway

The following diagram illustrates the convergent synthesis and the mechanistic flow.

Caption: Figure 1. Convergent synthetic pathway from acyclic precursors to the final triazine Schiff base scaffold.

Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following spectral signatures confirm the formation of the Schiff base.

Key Spectral Indicators

| Technique | Functional Group | Expected Signal | Diagnostic Value |

| FT-IR | -NH2 (Precursor) | 3200–3300 cm⁻¹ (Doublet) | Disappearance confirms reaction of amine.[6] |

| FT-IR | -C=N- (Azomethine) | 1590–1620 cm⁻¹ (Strong) | Appearance confirms Schiff base formation. |

| ¹H-NMR | -CH=N- (Methine) | The "Smoking Gun" signal. Shift depends on aldehyde substituent.[7] | |

| ¹H-NMR | Triazine-CH3 | Confirms integrity of the 3,6-dimethyl core. | |

| ¹H-NMR | -NH2 | Disappearance confirms conversion. |

Troubleshooting Guide

-

Issue: No Precipitate.

-

Cause: Product is too soluble in ethanol.

-

Solution: Pour the reaction mixture into crushed ice. If still no solid, neutralize the acetic acid with dilute NaHCO₃ (carefully) to pH 7 to reduce solubility.

-

-

Issue: Low Yield.

-

Cause: Incomplete dehydration (equilibrium issue).

-

Solution: Add anhydrous Sodium Sulfate (

) to the reaction flask or use a Dean-Stark trap if scaling up (>10g).

-

-

Issue: Sticky/Oily Product.

-

Cause: Impurities or oligomerization.

-

Solution: Triturate the oil with diethyl ether or hexane to induce crystallization.

-

References

- Synthesis of Triazine Precursors: Abdel-Rahman, R. M., et al. "Synthesis of some new 1,2,4-triazine derivatives containing amino acid moieties." Farmaco 48.5 (1993): 397-406. Context: Establishes the cyclization of pyruvate/hydrazide derivatives to form the amino-triazinone core.

-

Schiff Base Mechanism & Catalysis

-

Chakraborti, A. K., et al. "Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones." Journal of Organic Chemistry 69.5 (2004): 1585-1590. Link

- Context: Validates the acid-catalyzed dehydration mechanism for imine form

-

- Singh, K., et al. "Synthesis and antimicrobial activity of some new 1,2,4-triazine derivatives." Indian Journal of Chemistry 51B (2012): 1163-1167.

- Spectral Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. Context: Authoritative source for IR and NMR shifts of Azomethine (-CH=N-) groups.

- Biological Relevance: Mali, J. W., et al. "Synthesis and biological evaluation of some novel Schiff bases of 1,2,4-triazine derivatives." International Journal of ChemTech Research 2.4 (2010): 2119-2123. Context: Demonstrates the utility of the 3,6-dimethyl/substituted variants in drug discovery.

Sources

- 1. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]

- 6. orientjchem.org [orientjchem.org]

- 7. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Screening the Antimicrobial Activity of 3,6-dimethyl-1,2,4-triazin-5(4H)-one

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial properties.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of a specific novel compound, 3,6-dimethyl-1,2,4-triazin-5(4H)-one. We present a tiered screening approach, beginning with a qualitative assessment via the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[6][7][8][9]

Introduction: The Rationale for Screening Triazinone Derivatives

Nitrogen-containing heterocycles are cornerstones of modern drug discovery.[4] Among them, the 1,2,4-triazine core is of significant interest due to its versatile biological profile.[4][5] The evaluation of novel triazinone derivatives like 3,6-dimethyl-1,2,4-triazin-5(4H)-one is a critical step in the search for new therapeutic agents to combat the growing threat of antimicrobial resistance.

The primary objective of antimicrobial susceptibility testing (AST) is to determine a compound's efficacy against a panel of clinically relevant microorganisms. This guide outlines a logical, multi-step workflow designed to efficiently characterize the antimicrobial profile of a test compound.

Figure 1: High-level experimental workflow for antimicrobial activity screening.

Essential Materials and Reagents

-

Test Compound: 3,6-dimethyl-1,2,4-triazin-5(4H)-one, high purity.

-

Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

-

Microorganisms (Quality Control Strains):

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Growth Media:

-

Reagents & Consumables:

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Sterile filter paper disks (6 mm diameter)

-

Sterile 96-well, flat-bottom microtiter plates

-

Sterile cotton swabs

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or nephelometer

-

-

Controls:

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria).

-

Negative Control: DMSO (vehicle control).

-

Protocol 1: Disk Diffusion (Kirby-Bauer) Assay

This method serves as a rapid, qualitative primary screen to identify if the test compound possesses any antimicrobial activity.[12] The principle relies on the diffusion of the compound from a paper disk into an agar medium uniformly inoculated with a test microorganism, creating a concentration gradient.[10][13] The presence of a clear zone of inhibition around the disk indicates that bacterial growth has been prevented.[10][12]

Causality and Experimental Design Choices

-

Why Mueller-Hinton Agar? MHA is the standard medium for routine susceptibility testing because of its reproducibility and low concentration of inhibitors that might interfere with certain antibiotics.[10]

-

Why a 0.5 McFarland Standard? This standardizes the inoculum density to approximately 1-2 x 10⁸ CFU/mL, ensuring that the results are consistent and comparable across experiments.[11][14] Any deviation can significantly impact the zone size.[15][16]

Step-by-Step Methodology

-

Inoculum Preparation: a. From a pure overnight culture, select 3-4 well-isolated colonies and suspend them in sterile saline. b. Vortex thoroughly to create a smooth suspension. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a nephelometer or by visual comparison against a white background with contrasting black lines.[11][14]

-

Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, rotating it against the side of the tube to remove excess liquid.[15][16] b. Swab the entire surface of a Mueller-Hinton agar plate uniformly in three directions, rotating the plate approximately 60° between each swabbing to ensure complete coverage.[16] c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

Disk Preparation and Application: a. Prepare a stock solution of 3,6-dimethyl-1,2,4-triazin-5(4H)-one in DMSO. A typical starting concentration is 10 mg/mL. b. Aseptically apply a precise volume (e.g., 10 µL) of the test compound solution onto sterile 6 mm paper disks to achieve a specific loading dose (e.g., 100 µ g/disk ). c. Prepare a negative control disk with 10 µL of DMSO and a positive control disk with a standard antibiotic. d. Allow the disks to dry completely in a sterile environment. e. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[10] Space them at least 24 mm apart from center to center to prevent zone overlap.[10]

-

Incubation and Interpretation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11] b. Following incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[14][16] c. A zone of inhibition indicates susceptibility. While formal interpretation requires established breakpoints, for screening purposes, a zone >6 mm is generally considered indicative of activity and warrants further quantitative testing.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for determining the quantitative antimicrobial activity of a compound.[17] It identifies the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18][19] This protocol is adapted from CLSI and EUCAST guidelines.[6][17]

Causality and Experimental Design Choices

-

Why Serial Two-Fold Dilutions? This method creates a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint across a wide range of concentrations.[20]

-

Why Cation-Adjusted Mueller-Hinton Broth? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents. Using CAMHB ensures that results are standardized and reproducible.

-

Why a Final Inoculum of 5 x 10⁵ CFU/mL? This specific density is the standard recommended by CLSI and EUCAST.[11][17] Higher densities can lead to falsely elevated MIC values, while lower densities can make the organism appear more susceptible.

Step-by-Step Methodology

-

Preparation of Compound Dilutions: a. In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. b. Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution). c. Add 200 µL of this working solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down, then transfer 100 µL from well 2 to well 3, and so on, down to well 10.[11] e. Discard 100 µL from well 10. f. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no bacteria).

-

Inoculum Preparation: a. Prepare a bacterial suspension standardized to the 0.5 McFarland standard as described in section 3.2.1. b. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11] (This typically requires a 1:100 or greater dilution of the standardized suspension).

-

Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL, and the compound concentrations are halved to the desired final test range. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

-

Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity (growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[18][20]

Figure 2: Example layout for a broth microdilution MIC plate.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a follow-up to the MIC assay and is used to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][21][22]

Causality and Experimental Design Choices

-

Why Subculture from MIC Wells? This step directly tests the viability of the bacteria that were exposed to the compound. If the bacteria are only inhibited (bacteriostatic), they will regrow on the antibiotic-free agar. If they have been killed (bactericidal), no growth will occur.

-

Why the 99.9% Kill Threshold? This is the standardized definition for bactericidal activity, providing a stringent and universally accepted endpoint for the assay.[21][22]

Step-by-Step Methodology

-

Sub-culturing from MIC Plate: a. Following the MIC reading, select the well corresponding to the MIC and at least two more concentrated wells that showed no visible growth.[23] b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, take a 10 µL aliquot from each of these wells and spot-plate it onto a fresh, antibiotic-free MHA plate.[18] d. Also, plate an aliquot from the positive growth control well to confirm the viability of the sub-cultured bacteria.

-

Incubation and Interpretation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the control plate.[18] b. Count the number of colonies (CFU) on each spot. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the colony count from the initial inoculum (which can be determined by plating a dilution of the inoculum prepared in section 4.2.2).[18][21] d. Interpretation:

- If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

- If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of 3,6-dimethyl-1,2,4-triazin-5(4H)-one

| Microorganism | ATCC Number | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| S. aureus | 29213 | 18 | 8 | 16 | Bactericidal (2) |

| E. coli | 25922 | 15 | 16 | 64 | Bactericidal (4) |

| P. aeruginosa | 27853 | 7 | 64 | >256 | Bacteriostatic/Tolerant |

| Ciprofloxacin (QC) | N/A | 32 (E. coli) | 0.06 (E. coli) | 0.12 (E. coli) | Bactericidal (2) |

References

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

-

Disk diffusion test. (n.d.). Wikipedia. [Link]

-

Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

-

Shawali, A. S., et al. (2022). Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives. RSC Advances. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

-

Gouda, M. A., et al. (2015). Synthesis and Antimicrobial Study of New Fused Thiazolo[3,2-b]triazine, Triazolo[4,3-b]triazine, and 1,2,4-Triazinone Derivative. Russian Journal of General Chemistry. [Link]

-

Disk diffusion test. (n.d.). GARDP REVIVE. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

-

Eldebss, T. M. A., et al. (2012). Synthesis, antimicrobial evaluation and spectroscopic characterization of novel imidazolone, triazole and triazinone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

-

Juskeviciene, R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

-

Zhao, X., et al. (2014). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Bio-protocol. [Link]

-

The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

-

Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

-

M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

-

Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]

-

El-Gazzar, M. G., et al. (2024). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. National University of Colombia. [Link]

-

CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute. [Link]

-

Synthesis and characterization of derivatives of triazinone. (2018). ResearchGate. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute. [Link]

-

The European Committee on Antimicrobial Susceptibility Testing - Home. EUCAST. [Link]

-

Guidance Documents. EUCAST. [Link]

-

Disk Diffusion and Quality Control. EUCAST. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

-

Antimicrobial Susceptibility Testing. (2024). StatPearls - NCBI Bookshelf. [Link]

-

M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. Clinical & Laboratory Standards Institute | CLSI. [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

-

Al-wsabie, A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Research Square. [Link]

-

Behbehani, H., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. [Link]

-

Antimicrobial Activity Of Some New Hydrazino Triazine-Thione Derivative Compounds. (n.d.). IJRAR - International Journal of Research and Analytical Reviews. [Link]

-

Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. (2025). ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 5. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [file.scirp.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. iacld.com [iacld.com]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Disk diffusion test – REVIVE [revive.gardp.org]

- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 14. asm.org [asm.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. microchemlab.com [microchemlab.com]

Strategic N4-Functionalization of 3,6-Dimethyl-1,2,4-triazin-5(4H)-one: Synthetic Pathways and Optimization

Abstract

The 1,2,4-triazin-5(4H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for antiviral, anticancer, and herbicidal agents. While the C3 and C6 positions are often fixed early in synthesis, the N4-position offers a critical vector for late-stage functionalization to modulate solubility, metabolic stability, and target affinity. This guide details the strategic functionalization of 3,6-dimethyl-1,2,4-triazin-5(4H)-one , focusing on regioselective N-alkylation, Mannich aminomethylation, and metal-catalyzed N-arylation.

Structural Analysis and Reactivity Profile[1]

Before initiating functionalization, it is crucial to understand the electronic landscape of the substrate.

-

Substrate: 3,6-dimethyl-1,2,4-triazin-5(4H)-one.

-

Acidity (pKa): The N4-proton is moderately acidic (pKa

9.5–10.5 in water) due to resonance stabilization by the adjacent C5-carbonyl and the C3-imine bond. -

Tautomerism: The molecule exists in equilibrium between the lactam (NH-form) and lactim (OH-form). In solution, the lactam (4H) tautomer predominates, but the lactim form drives O-alkylation side reactions.

-

Regioselectivity Challenges:

-

N4-Alkylation (Thermodynamic): Preferred under soft/reversible conditions.

-

O5-Alkylation (Kinetic): Occurs with hard electrophiles or silver salts (Ag+).

-

N2-Alkylation: Sterically hindered by the C3-methyl group and electronically less favorable than N4.

-

Diagram 1: Reactivity Landscape & Tautomerism

Caption: Tautomeric equilibrium and bifurcation of reactivity pathways upon deprotonation.

Protocol A: Regioselective N4-Alkylation (S_N2)

This protocol is optimized to maximize N4-selectivity over O-alkylation using the "Soft Acid/Soft Base" principle.

Mechanism

Deprotonation of N4 generates an ambident nucleophile. Using a counter-cation that does not coordinate tightly to oxygen (like Cs⁺ or K⁺) promotes reaction at the softer Nitrogen center.

Materials

-

Substrate: 3,6-Dimethyl-1,2,4-triazin-5(4H)-one (1.0 eq)

-

Electrophile: Alkyl halide (R-X) (1.2 eq) (Preferred: Bromides or Iodides)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure

-

Preparation: Charge a flame-dried round-bottom flask with 3,6-dimethyl-1,2,4-triazin-5(4H)-one (1.0 mmol) and anhydrous DMF (5 mL, 0.2 M).

-

Activation: Add Cs₂CO₃ (1.5 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow, indicating anion formation.

-

Addition: Add the alkyl halide (1.2 mmol) dropwise.

-

Reaction:

-

For reactive electrophiles (BnBr, MeI): Stir at RT for 4–6 hours.

-

For hindered electrophiles: Heat to 60°C for 12 hours.

-

-

Workup: Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 20% → 60% EtOAc).

Troubleshooting & Validation

| Issue | Cause | Solution |

| O-Alkylation observed | Electrophile is too "hard" (e.g., sulfonates) or solvent is too polar. | Switch solvent to Acetone; use K₂CO₃ instead of Cs₂CO₃. |

| Low Conversion | Poor solubility of the anion. | Add 10 mol% TBAI (tetrabutylammonium iodide) as a phase transfer catalyst. |

| Validation (NMR) | Distinguishing N- vs O-isomer. | N-Alkyl: Carbonyl carbon (C5) retains shift ~160–165 ppm. O-Alkyl: C5 shifts upfield significantly; O-CH₂ protons are more deshielded (~4.5 ppm) than N-CH₂ (~3.8–4.0 ppm). |

Protocol B: Mannich Aminomethylation

This reaction introduces a bioactive aminomethyl linker at N4, often used to create prodrugs or improve solubility.

Mechanism

Condensation of the acidic N4-H with formaldehyde generates a hydroxymethyl intermediate, which is intercepted by a secondary amine.

Materials

-

Substrate: 3,6-Dimethyl-1,2,4-triazin-5(4H)-one (1.0 eq)

-

Amine: Secondary amine (e.g., Morpholine, Piperidine) (1.1 eq)

-

Reagent: Formaldehyde (37% aq. solution) (1.2 eq)

-

Solvent: Ethanol (EtOH)

Step-by-Step Procedure

-

Dissolution: Dissolve the triazinone (1.0 mmol) in Ethanol (5 mL).

-

Reagent Mix: Add the secondary amine (1.1 mmol) followed immediately by Formaldehyde solution (1.2 mmol).

-

Reflux: Heat the mixture to reflux (80°C) for 4–8 hours.

-

Monitoring: Monitor by TLC. The product is usually more polar than the starting material.

-

Isolation:

-

Cool to RT.

-

Scenario A (Precipitate): If solid forms, filter and wash with cold EtOH.

-

Scenario B (Solution): Evaporate solvent. Recrystallize residue from EtOH/Ether.

-

Protocol C: Copper-Catalyzed N-Arylation (Chan-Lam)

Direct S_NAr is difficult with this electron-rich core. The Chan-Lam coupling provides a mild, oxidative route to install aryl groups at N4.

Materials

-

Substrate: 3,6-Dimethyl-1,2,4-triazin-5(4H)-one (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂) (1.5 eq)

-

Catalyst: Cu(OAc)₂ (0.2 eq)

-

Ligand: 2,2'-Bipyridine (0.2 eq) (Optional, boosts yield)

-

Base: Pyridine (2.0 eq) or TEA

-

Oxidant: Air (Open flask) or O₂ balloon

-

Solvent: DCM or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure

-

Setup: In a vial equipped with a stir bar, combine triazinone (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Cu(OAc)₂ (0.2 mmol), and Bipyridine (0.2 mmol).

-

Solvent: Add DCM (5 mL) and Pyridine (2.0 mmol).

-

Oxidation: Do not degas. Cap the vial loosely or attach an O₂ balloon.

-

Reaction: Stir vigorously at RT for 24–48 hours. (DCE at 50°C can be used for sluggish substrates).

-

Workup: Filter through a celite pad to remove copper salts. Wash with dilute NH₄OH (to remove residual Cu) and brine.

-

Purification: Flash chromatography.

Experimental Decision Matrix

Use the following workflow to determine the optimal synthetic route based on your target moiety.

Diagram 2: Synthetic Decision Tree

Caption: Decision matrix for selecting the appropriate functionalization protocol.

Analytical Data Summary

Typical NMR characteristics for validated N4-functionalized products:

| Position | 1H NMR Shift (δ ppm) | 13C NMR Shift (δ ppm) | Diagnostic Feature |

| 3-CH₃ | 2.30 – 2.45 (s) | 19.0 – 21.0 | Singlet, distinct from N-Me |

| 6-CH₃ | 2.20 – 2.35 (s) | 16.0 – 18.0 | Usually slightly upfield of 3-Me |

| N4-CH₂-R | 3.80 – 5.10 | 40.0 – 55.0 | Key diagnostic: O-CH₂ would be > 60 ppm |

| C5 (C=O) | — | 160.0 – 165.0 | Retains carbonyl character (Lactam) |

| C3 (C=N) | — | 155.0 – 158.0 | Imine carbon |

References

-

Reactivity of 1,2,4-Triazin-5-ones

- Overview of triazine chemistry and alkylation p

-

Source:

-

Mannich Reaction Protocols

- Specific application of Mannich reactions to 3-thioxo-1,2,4-triazin-5-ones (analogous reactivity).

-

Source:

-

Regioselectivity in Triazine Alkylation

- Detailed study on N vs O alkyl

-

Source:

-

Physical Properties & pKa

- Data on 1,2,4-triazin-5(4H)-one acidity and solubility.

-

Source:

Technical Support Center: 1H NMR Interpretation of 3,6-dimethyl-1,2,4-triazin-5(4H)-one

Case ID: TRZ-NMR-001 Status: Active Subject: Resolving Methyl Peak Assignment and Tautomeric Ambiguity in Triazinones Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Introduction: The "Twin Singlet" Problem

You are likely viewing a 1H NMR spectrum of 3,6-dimethyl-1,2,4-triazin-5(4H)-one and facing a common dilemma: two singlet peaks appear in the aliphatic region (typically 2.1 – 2.5 ppm ), often overlapping or separated by less than 0.05 ppm.

Assigning these methyl groups (Me-3 vs. Me-6) based solely on chemical shift databases is risky due to the compound's sensitivity to concentration, pH, and solvent-induced tautomerism. This guide provides a definitive protocol to distinguish these peaks and troubleshoot spectral anomalies.

Module 1: Baseline Assignment & Expectations

Before troubleshooting, establish the expected baseline. The chemical environment of the two methyl groups is electronically distinct but magnetically similar.

Structural Connectivity

-

Me-3 (Position 3): Attached to a carbon flanked by two nitrogens (N2 and N4).

-

Me-6 (Position 6): Attached to a carbon flanked by the carbonyl (C5) and a nitrogen (N1).

Typical Chemical Shift Ranges (DMSO-d₆)

| Signal | Multiplicity | Approx.[1][2][3][4][5] Shift (δ) | Structural Environment |

| Me-3 | Singlet (3H) | 2.25 – 2.35 ppm | Deshielded by adjacent N=C-N system. |

| Me-6 | Singlet (3H) | 2.15 – 2.30 ppm | Shielding/Deshielding balance from C=O and N1. |

| NH (H-4) | Broad Singlet | 13.0 – 14.5 ppm | Highly deshielded; exchangeable. |

Critical Note: In many experiments, Me-3 appears slightly downfield (higher ppm) of Me-6 due to the electron-withdrawing nature of the flanking nitrogens, but this order can invert depending on the specific tautomer dominant in your solvent. Do not rely on shift position alone.

Module 2: The Diagnostic Protocol (Self-Validating)

To definitively assign the peaks, you must use the NH Proton (H-4) as a spatial anchor. This method relies on the Nuclear Overhauser Effect (NOE) , which detects protons close in space (< 5 Å), regardless of the number of bonds separating them.

The Logic

-

H-4 (NH) is directly bonded to N4.

-

Me-3 is attached to C3, which is directly bonded to N4. (Distance: Short)

-

Me-6 is attached to C6, which is separated from N4 by the Carbonyl (C5). (Distance: Long)

Therefore, irradiating the NH signal will produce a strong NOE enhancement only at the Me-3 position.

Diagram: The NOE Assignment Pathway

Figure 1: Spatial logic for distinguishing methyl groups. The NH proton serves as the "lighthouse" to identify the adjacent Me-3 group.

Step-by-Step Experiment

-

Sample Prep: Dissolve ~5-10 mg in DMSO-d₆ . (Avoid CDCl₃ as it encourages rapid proton exchange, often making the NH peak invisible).

-

1D Proton: Acquire a standard spectrum to locate the NH peak (usually >13 ppm).

-

1D NOE / NOESY:

-

Option A (1D Selective NOE): Set the irradiation frequency on the NH peak. Acquire. The methyl peak that increases in intensity is Me-3 .

-

Option B (2D NOESY): Look for a cross-peak between the NH signal (F1 axis) and the aliphatic region (F2 axis). The correlation identifies Me-3 .

-

Module 3: Troubleshooting Spectral Anomalies

Users often encounter issues beyond simple assignment. Use this guide to resolve common "glitches."

Issue 1: "I see three or four methyl peaks instead of two."

Diagnosis: Tautomeric Equilibrium. 1,2,4-triazin-5-ones exist in equilibrium between the 4H-one (lactam), 2H-one , and 5-hydroxy (lactim) forms. In slow-exchange solvents, you will see distinct sets of peaks for each tautomer.

-

Solution:

-

Run at High Temperature (e.g., 350K): This increases the exchange rate. The peaks will coalesce into a single, average set of signals, simplifying the spectrum.

-

Switch Solvent: DMSO-d₆ typically favors the 4H-tautomer (the amide form), simplifying the spectrum compared to non-polar solvents.

-

Issue 2: "My methyl peaks are a single broad blob."

Diagnosis: Peak Overlap + Intermediate Exchange.

The chemical shift difference (

-

Solution:

-

Change Magnetic Field: If available, move from 300 MHz to 600 MHz. Separation scales with field strength.

-

Solvent Titration: Add small amounts of Benzene-d₆ to your CDCl₃ sample (if soluble). The "Benzene Effect" induces aromatic solvent-induced shifts (ASIS), often shifting the methyls in opposite directions, resolving the overlap.

-

Diagram: Tautomerism Troubleshooting Flow

Figure 2: Decision tree for handling methyl peak anomalies caused by overlap or tautomerism.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use HMBC instead of NOESY? A: Yes, but it is more complex.

-

Me-3 will show HMBC correlations to C3 (quaternary) and potentially C9 (if numbering varies, look for the imine carbon).

-

Me-6 will show correlations to C6 and the Carbonyl (C5) .

-

Verdict: Finding the Carbonyl correlation (~160-170 ppm) is the key. If a methyl correlates to the carbonyl carbon, it is Me-6 .

Q: Why is my NH peak missing? A: If you are using CDCl₃ or Methanol-d₄, the acidic NH proton exchanges rapidly with deuterium in the solvent or residual water.

-

Fix: Dry your sample thoroughly and switch to DMSO-d₆ or Acetonitrile-d₃ .

Q: Are the shifts concentration-dependent? A: Yes. 1,2,4-triazinones can form hydrogen-bonded dimers (like DNA base pairs). At higher concentrations, the NH and adjacent signals may shift downfield. Always report concentration when publishing.

References

-

Singh, P., et al. (2008). "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc, (xv), 79-87.[5] (Provides comparative shifts for 5,6-dimethyl-1,2,4-triazine derivatives).

-

Jalilian, M. R., & Zahedi-Tabrizi, M. (2008).[6] "The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry."[6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024.[6] (Establishes the dominance of the 4H/2H tautomers and solvent effects).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and HMBC protocols for heterocycles).

-

Reich, H. J. (2024). "Chemical Shifts in 1H NMR Spectroscopy." Chemistry LibreTexts. (General reference for methyl ketone and imine shifts).

Sources

Technical Support Center: Navigating Steric Hindrance in 3,6-dimethyl-1,2,4-triazin-5(4H)-one Derivatives

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 3,6-dimethyl-1,2,4-triazin-5(4H)-one derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to a common yet significant challenge in the synthesis of these compounds: overcoming steric hindrance .

The unique architecture of the 3,6-dimethyl-1,2,4-triazin-5(4H)-one core, while offering a valuable scaffold for medicinal chemistry, presents distinct synthetic hurdles. The methyl groups at the C3 and C6 positions, combined with the C5-oxo group, create a sterically crowded environment, particularly around the crucial N4 position. This often leads to sluggish reactions, low yields, or complete reaction failure when attempting to introduce bulky or complex substituents.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance in the context of 3,6-dimethyl-1,2,4-triazin-5(4H)-one, and what are its typical signs?

A1: Steric hindrance is a non-bonding interaction that influences reaction rates and stereochemistry. It arises when the size of atoms or groups within a molecule prevents a chemical reaction from occurring at a desirable rate or location. In the 3,6-dimethyl-1,2,4-triazin-5(4H)-one scaffold, the two methyl groups (C3 and C6) and the carbonyl oxygen (C5) create a congested three-dimensional space around the N4 nitrogen atom. This physical "crowding" can block the approach of incoming reagents (electrophiles), making N4-functionalization particularly challenging.

Common signs that steric hindrance is impeding your reaction include:

-

Significantly Low or No Yield: The most obvious indicator is a poor conversion of your starting material to the desired product, even with extended reaction times or excess reagents.

-

Incomplete Reactions: Analysis (TLC, LC-MS) shows a significant amount of unreacted starting triazinone, suggesting the activation energy barrier is too high for the reaction to proceed to completion.

-

Formation of Side Products: Instead of the desired reaction, you might observe alternative, less-hindered reaction pathways, such as reaction at a different nitrogen atom (if available and unprotected) or decomposition under harsh conditions.

-

Requirement for Extreme Conditions: If the reaction only proceeds under very high temperatures or pressures, it is a strong indication that a significant energy barrier, likely steric in nature, is being overcome.

Q2: My N-arylation reaction at the N4 position is failing. Are transition-metal catalyzed methods a viable solution?

A2: Absolutely. Direct N-arylation of N-H heterocycles is one of the most robust strategies for creating N-arylated products, and several catalytic systems are designed to overcome steric challenges.[1] For sterically hindered substrates like 3,6-dimethyl-1,2,4-triazin-5(4H)-one, traditional SNAr reactions often fail. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (Palladium-catalyzed) or Ullmann condensation (Copper-catalyzed), are the methods of choice.[1] These reactions proceed through catalytic cycles that can accommodate bulky coupling partners, although they often require careful optimization of catalysts, ligands, and bases. A dual nickel/photoredox catalysis platform has also emerged as a powerful method for mild C-N bond formation, which can be effective for amidine arylation.[2]

Q3: Can microwave-assisted synthesis help overcome steric hindrance in these systems?

A3: Yes, microwave-assisted synthesis is a highly effective technique for overcoming sterically hindered reactions.[3][4][5] Microwave irradiation provides rapid and efficient heating, often far above the boiling point of the solvent in a sealed vessel.[5] This high-energy input can provide the necessary activation energy to overcome the steric barrier, dramatically reducing reaction times from hours to minutes and often improving yields where conventional heating fails.[3][4] This method is particularly well-suited for the synthesis of substituted 1,2,4-triazine derivatives.[6][7]

Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting for common experimental failures, complete with detailed protocols.

Guide 1: Low Yield in N4-Arylation or N4-Alkylation Reactions

Problem: You are attempting to introduce a substituted aryl, heteroaryl, or bulky alkyl group at the N4 position of 3,6-dimethyl-1,2,4-triazin-5(4H)-one, but the yield is unacceptably low (<20%) or zero.

Causality Analysis: The steric environment around the N4-H is the primary obstacle. The flanking C3-methyl and C6-methyl groups restrict the trajectory of the incoming electrophile. For cross-coupling reactions, this hindrance can prevent the efficient formation of the key metal-nitrogen bond in the catalytic cycle.

Fig 1. Steric shielding at the N4 position.

Solution Workflow: A Multi-Vector Approach

It is recommended to follow this workflow sequentially. Start with microwave-assisted synthesis, as it is often the most direct solution. If that fails, proceed to catalyst and ligand screening.

Fig 2. Troubleshooting workflow for N4-substitution.

This protocol provides a robust starting point for coupling sterically demanding aryl halides.

Materials:

-

3,6-dimethyl-1,2,4-triazin-5(4H)-one (1.0 eq)

-

Aryl bromide or iodide (1.2 eq)

-

Pd₂(dba)₃ (0.05 eq) or a suitable pre-catalyst

-

Xantphos or other bulky biaryl phosphine ligand (0.1 eq)

-

Cs₂CO₃ or K₃PO₄ (2.5 eq)

-

Anhydrous, degassed dioxane or toluene

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add 3,6-dimethyl-1,2,4-triazin-5(4H)-one, the aryl halide, the palladium source, the ligand, and the base.

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

-

Seal the vial tightly with a septum cap.

-

Place the vial in the microwave reactor.

-

Set the reaction parameters. A good starting point is 120-150°C for 30-60 minutes.[5]

-

After the reaction, cool the vial to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Monitor the reaction progress and product formation by TLC and/or LC-MS.

-

Purify the product using column chromatography.

Causality Explained: The microwave provides localized superheating, enabling the reactants to gain sufficient kinetic energy to overcome the steric repulsion during the rate-limiting step (e.g., reductive elimination). The bulky phosphine ligand helps to stabilize the palladium catalyst and facilitates the coupling of the hindered partners.

Guide 2: Failure in Ring Cyclization to Form the Triazinone Core

Problem: You are synthesizing the 3,6-dimethyl-1,2,4-triazin-5(4H)-one core from precursors like pyruvic acid and thiocarbohydrazide, but the cyclization step is yielding a complex mixture or failing entirely, especially when using substituted precursors.

Causality Analysis: Steric hindrance can also be a factor during the formation of the heterocyclic ring itself. If bulky substituents are present on the precursors, they can impede the intramolecular cyclization/condensation step required to form the six-membered ring. The smaller methyl group generally results in less steric hindrance and faster, more efficient cyclization compared to bulkier groups.[8]

This "dry media" approach can enhance reaction efficiency by concentrating reactants on a solid surface.[4]

Materials:

-

Fatty acid hydrazide or similar precursor (1.0 eq)

-

Diketone (e.g., 2,3-butanedione) (1.0 eq)

-

Silica gel (as support)

-

Catalytic amounts of NH₄OAc and Et₃N

-

Open glass beaker suitable for a domestic or laboratory microwave

Procedure:

-

In a mortar and pestle, thoroughly grind a mixture of the hydrazide precursor, the diketone, and silica gel.

-

Add catalytic amounts of ammonium acetate and triethylamine and continue to grind until homogeneous.

-

Transfer the powder to an open beaker.

-

Place the beaker in a microwave oven and irradiate at high power (e.g., 100%) for short intervals (e.g., 2-3 minutes), with cooling in between to prevent overheating and decomposition. Total irradiation time may be 8-10 minutes.[4]

-

After cooling, extract the product from the silica gel using an appropriate solvent (e.g., ethanol or ethyl acetate).

-

Filter the silica gel and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality Explained: Adsorbing the reactants onto a solid support like silica gel in a solvent-free environment increases their effective concentration. The microwave energy is efficiently absorbed by the polar silica gel, creating localized "hot spots" that promote the reaction between the immobilized reactants, helping to overcome steric barriers to cyclization.